Jatrophane 1

Vue d'ensemble

Description

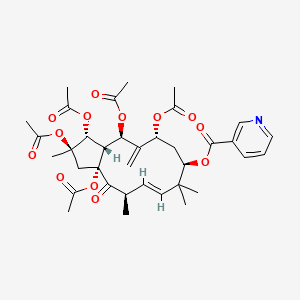

Jatrophane 1 is a complex diterpenoid compound Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities

Applications De Recherche Scientifique

Jatrophane 1 has several scientific research applications:

Chemistry: Used as a model compound to study complex diterpenoid synthesis and reactivity.

Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

Mécanisme D'action

Jatrophane 1, also known as 2alpha,3beta,5alpha,7beta,15beta-Pentaacetoxy-9alpha-nicotinoyloxyjatropha-6(17),11-dien-14-one or Jatrophane I, is a macrocyclic diterpene compound that has attracted considerable interest in the field of natural product drug discovery .

Target of Action

The primary target of this compound is P-glycoprotein , a powerful efflux transporter that plays a crucial role in multidrug resistance . By inhibiting P-glycoprotein, this compound can enhance the intracellular accumulation of therapeutic agents, thereby reversing drug resistance .

Mode of Action

This compound interacts with its target, P-glycoprotein, by binding to it and inhibiting its function . This inhibition prevents the efflux of therapeutic agents from cells, allowing for increased intracellular concentrations of these agents .

Biochemical Pathways

This compound affects the biochemical pathway involving P-glycoprotein. P-glycoprotein is part of the ATP-binding cassette (ABC) transporter superfamily and plays a key role in the cellular efflux of a wide variety of substrates . By inhibiting P-glycoprotein, this compound disrupts this efflux mechanism, affecting the distribution and elimination of various substances within the body .

Pharmacokinetics

Its ability to inhibit p-glycoprotein suggests that it may influence the bioavailability of other drugs by altering their distribution and elimination .

Result of Action

The inhibition of P-glycoprotein by this compound results in increased intracellular concentrations of various therapeutic agents . This can enhance the efficacy of these agents, particularly in the context of multidrug resistance . Furthermore, this compound has been found to possess a broad spectrum of therapeutically relevant biological activities, including anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and curative effects on thrombotic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors of P-glycoprotein may affect the efficacy of this compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Jatrophane 1 involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes:

Acetylation: Introduction of acetoxy groups at specific positions on the diterpenoid backbone.

Nicotinoylation: Addition of a nicotinoyloxy group, which involves the reaction of the diterpenoid with nicotinic acid or its derivatives.

Cyclization and Dehydration: Formation of the dienone structure through cyclization and dehydration reactions.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Jatrophane 1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the dienone structure, leading to different derivatives.

Substitution: The acetoxy and nicotinoyloxy groups can be substituted with other functional groups, providing a pathway to synthesize analogs.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles, such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Comparaison Avec Des Composés Similaires

Similar Compounds

Jatrophone: Another diterpenoid from the Jatropha plant, known for its anticancer properties.

Jatropholone: A related compound with similar structural features and biological activities.

Jatrophane: A diterpenoid with potential anti-inflammatory and anticancer effects.

Uniqueness

Jatrophane 1 is unique due to its specific combination of acetoxy and nicotinoyloxy groups, which may confer distinct biological activities compared to other diterpenoids. Its complex structure also makes it an interesting subject for synthetic and mechanistic studies.

Activité Biologique

Jatrophane 1 is a member of the jatrophane diterpenes, a class of compounds derived from the Euphorbiaceae family. These compounds have garnered significant interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a unique bicyclic pentadecane skeleton, which is characterized by multiple stereocenters that contribute to its biological activity. The compound can be synthesized through various methods, including total synthesis from simpler precursors or extraction from plant sources such as Euphorbia species. The total synthesis approach not only facilitates the study of its biological properties but also allows for the creation of analogs with enhanced efficacy.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C20H34O3 |

| Molecular Weight | 334.48 g/mol |

| Stereocenters | 9 |

| Core Structure | Bicyclic pentadecane skeleton |

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various human tumor cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of proliferation through multiple pathways.

- Mechanism of Action : this compound has been shown to inhibit P-glycoprotein (P-gp), a membrane protein that contributes to multidrug resistance in cancer cells. By inhibiting P-gp, this compound enhances the efficacy of conventional chemotherapeutics.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties , making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models.

Antimicrobial Activity

The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Study on Cytotoxic Effects

A study conducted by Torrance et al. (1976) assessed the cytotoxic effects of this compound on P-388 lymphocytic leukemia cells. The results indicated that this compound significantly inhibited cell proliferation at low concentrations, suggesting its potential as an anticancer agent.

In Vivo Anti-inflammatory Study

In an in vivo study published in the Journal of Natural Products, this compound was administered to mice with induced inflammation. The treatment resulted in a marked reduction in swelling and pain, demonstrating its efficacy as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induction of apoptosis; P-gp inhibition |

| Anti-inflammatory | Moderate | Inhibition of cytokine release |

| Antimicrobial | Variable | Disruption of cell membranes |

Propriétés

IUPAC Name |

[(1R,2R,3aR,5R,6E,9R,11R,13R,13aS)-1,2,3a,11,13-pentaacetyloxy-2,5,8,8-tetramethyl-12-methylidene-4-oxo-1,3,5,9,10,11,13,13a-octahydrocyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO13/c1-19-13-14-34(8,9)28(48-33(44)26-12-11-15-37-17-26)16-27(45-21(3)38)20(2)30(46-22(4)39)29-32(47-23(5)40)35(10,49-24(6)41)18-36(29,31(19)43)50-25(7)42/h11-15,17,19,27-30,32H,2,16,18H2,1,3-10H3/b14-13+/t19-,27-,28-,29+,30+,32-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIDOILZBVMYQI-ALCXGGQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/C([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C3=CN=CC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.